3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxy group at position 3, an isopropyl group at position 1, and an amine group at position 4, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine and a suitable 1,3-dicarbonyl compound.
Introduction of the methoxy group: This step involves the methylation of the pyrazole ring using methanol in the presence of an acid catalyst.
Introduction of the isopropyl group: This can be done through alkylation reactions using isopropyl halides.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-3-(propan-2-yl)-1H-pyrazol-4-amine
- 3-methoxy-1-(methyl)-1H-pyrazol-4-amine
- 3-methoxy-1-(ethyl)-1H-pyrazol-4-amine
Uniqueness
3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and isopropyl groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1431962-25-2 |
---|---|
Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.